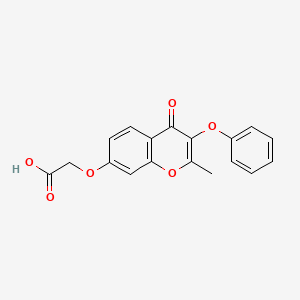

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid

CAS No.: 294855-19-9

Cat. No.: VC4229770

Molecular Formula: C18H14O6

Molecular Weight: 326.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 294855-19-9 |

|---|---|

| Molecular Formula | C18H14O6 |

| Molecular Weight | 326.304 |

| IUPAC Name | 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetic acid |

| Standard InChI | InChI=1S/C18H14O6/c1-11-18(24-12-5-3-2-4-6-12)17(21)14-8-7-13(9-15(14)23-11)22-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) |

| Standard InChI Key | AUDRNTPCTORBDI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=CC=C3 |

Introduction

2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid is a synthetic organic compound that belongs to the chromenone class, which is a subset of flavonoids. These compounds are known for their benzopyran structure and have been extensively studied for their biological activities, including anti-inflammatory and anti-cancer properties. The specific compound features a phenoxy group attached to the chromenone core, which may enhance its pharmacological profile.

Molecular Formula and Weight

-

Molecular Formula: CHO

-

Molecular Weight: 340.3 g/mol (for the methyl ester form, which is closely related to the acid form) .

Synonyms and Identifiers

While specific synonyms for the acid form are not listed, related compounds like the methyl ester have several identifiers, including SMR000055040 and MLS000105111 .

Synthesis and Chemical Reactions

The synthesis of compounds similar to 2-(2-Methyl-4-oxo-3-phenoxychromen-7-yloxy)acetic acid typically involves multi-step organic synthesis methods. These may include reactions such as nucleophilic substitution and hydrolysis, depending on the starting materials and desired functional groups. For instance, hydrolysis of an ester group can yield the corresponding carboxylic acid.

Safety and Handling

While specific safety data for this compound is not detailed, compounds with similar structures may exhibit skin and eye irritation, as well as respiratory tract irritation, based on general chemical hazard profiles .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Methyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yloxy)acetate | CHO | 340.3 g/mol | Potential anti-inflammatory and anti-cancer |

| 2-(Oxolan-3-yloxy)acetic acid | CHO | Not specified | Skin and eye irritation |

| 2-(4-(Methylsulfonamido)phenoxy)acetic Acid-13C | C_{8}$$$$^{13}CHNOS | 246.24 g/mol | Metabolite, stable isotope labeled |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume